N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Description
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a heterocyclic acetamide derivative featuring a triazoloquinoxaline core substituted with a 2-methylphenoxy group and an N-linked 3,4-dimethoxyphenyl moiety. This structure combines a triazole ring fused to a quinoxaline system, which is known for its pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS)-targeted activities . The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the methylphenoxy substituent could influence receptor binding affinity .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O5/c1-16-8-4-7-11-20(16)36-25-24-29-30(26(33)31(24)19-10-6-5-9-18(19)28-25)15-23(32)27-17-12-13-21(34-2)22(14-17)35-3/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOROBDEBZGUEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinoxaline core, which is achieved through the cyclization of appropriate precursors under controlled conditions. Subsequent steps involve the introduction of the phenoxy and methoxy groups through nucleophilic substitution and methylation reactions, respectively. The final step includes the acylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups to the phenoxy moiety.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Quinoxaline derivatives in demonstrated in vitro anticancer activity against human tumor cell lines, with IC₅₀ values in the micromolar range.
- By contrast, quinazoline derivatives in prioritized CNS activity, suggesting that substituent choice (e.g., dichlorophenyl vs. dimethoxyphenyl) directs therapeutic targeting.
Anticonvulsant Potential
- Compound 1 in (N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-quinazolin-3-yl)acetamide) showed significant seizure suppression in rodent models. The target compound’s triazoloquinoxaline system lacks the 2,4-dioxo moiety critical for anticonvulsant activity in , suggesting divergent mechanisms.
Critical Analysis of Substituent-Activity Relationships
- Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxyphenoxy group in . Methoxy substituents generally improve metabolic stability but may reduce aqueous solubility .
- Phenoxy vs. Halogenated Aryl: The 2-methylphenoxy group in the target compound is less electronegative than the 2,4-dichlorophenyl group in , which may alter binding to GABA receptors or ion channels .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure that includes:
- A triazole ring : Known for various biological activities including antifungal and anticancer properties.
- Quinoxaline moiety : Associated with antimicrobial and anticancer activities.
- Dimethoxyphenyl and methylphenoxy groups : These substituents may influence the compound's lipophilicity and biological interactions.
Anticancer Properties
Several studies have indicated that compounds containing triazole and quinoxaline rings exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of triazole showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 5 µM) .
- The presence of the quinoxaline moiety has been linked to the inhibition of cancer cell proliferation through apoptosis induction .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- Triazole derivatives have been shown to possess broad-spectrum antimicrobial activity. For example, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
- The incorporation of phenoxy groups is known to enhance antimicrobial efficacy by improving membrane permeability .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of related compounds:
- Compounds featuring similar scaffolds have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- The anti-inflammatory activity may be attributed to the modulation of inflammatory cytokines and mediators.
The biological activity of this compound can be elucidated through several proposed mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of key enzymes involved in cancer cell survival and proliferation.
- Induction of Apoptosis : The activation of apoptotic pathways has been observed in cell lines treated with triazole-containing compounds.
- Modulation of Signaling Pathways : Interference with signaling pathways such as PI3K/Akt and MAPK cascades may contribute to its anticancer effects .
Case Studies
- Cytotoxicity Assay : A recent study evaluated the cytotoxic effects of a related triazole compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .
- Antimicrobial Testing : In vitro studies comparing various phenoxy-substituted triazoles revealed that modifications in the phenyl ring significantly affected antimicrobial efficacy against Staphylococcus aureus and Escherichia coli .
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H22N4O4 |
| Molecular Weight | 378.42 g/mol |
| Anticancer Activity | IC50 < 5 µM in various cell lines |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |
| Anti-inflammatory Action | Inhibits COX enzymes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
